molecular formula C5H14N2O2S B11171139 Dimethyl n-isopropylsulfamide

Dimethyl n-isopropylsulfamide

Cat. No.: B11171139
M. Wt: 166.24 g/mol
InChI Key: XVAKPNZWBHETBE-UHFFFAOYSA-N
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Description

Dimethyl n-isopropylsulfamide is an organic compound with the molecular formula C4H12N2O2S. It is a sulfamide derivative, characterized by the presence of both methyl and isopropyl groups attached to the nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl n-isopropylsulfamide can be synthesized through several methods. One common approach involves the reaction of dimethylamine with isopropylsulfonyl chloride under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or acetone, and the temperature is maintained at room temperature to slightly elevated levels. The reaction yields this compound as a white solid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through recrystallization or distillation techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl n-isopropylsulfamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamide group to amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfamides depending on the nucleophile used.

Scientific Research Applications

Dimethyl n-isopropylsulfamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl n-isopropylsulfamide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation, and further research is needed to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-isopropylsulfamide: Similar structure but with different substituents.

    N-Isopropyl-N-methylsulfamide: Another isomer with similar properties.

    Dimethylsulfamide: Lacks the isopropyl group, leading to different reactivity.

Uniqueness

Dimethyl n-isopropylsulfamide is unique due to the presence of both methyl and isopropyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in various applications, distinguishing it from other sulfamide derivatives .

Properties

Molecular Formula

C5H14N2O2S

Molecular Weight

166.24 g/mol

IUPAC Name

2-(dimethylsulfamoylamino)propane

InChI

InChI=1S/C5H14N2O2S/c1-5(2)6-10(8,9)7(3)4/h5-6H,1-4H3

InChI Key

XVAKPNZWBHETBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NS(=O)(=O)N(C)C

Origin of Product

United States

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